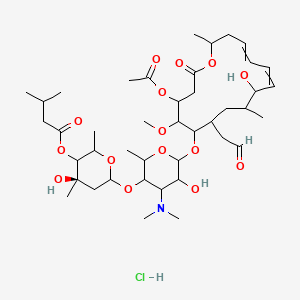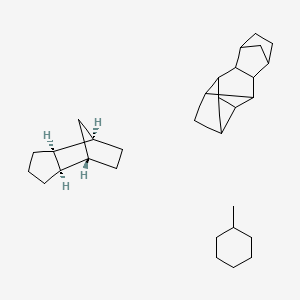
KDM4C-IN-35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KDM4C-IN-35 is a novel and selective KDM4C inhibitor.
Applications De Recherche Scientifique
Role in Cancer Progression and Tumorigenesis
- KDM4C, a histone demethylase, has been identified as playing a significant role in the progression of various cancers, including glioblastoma, prostate cancer, and esophageal squamous cell carcinoma. Studies have shown that KDM4C can regulate the expression of key oncogenes and tumor suppressor genes, influencing cancer cell proliferation and tumorigenesis. For instance, in glioblastoma, KDM4C has been found to both activate oncogenes like c-Myc and suppress tumor suppressors such as p53, indicating its dual role in cancer progression (Lee et al., 2021).
Influence on Amino Acid Metabolism in Cancers
- KDM4C has been observed to transcriptionally activate amino acid biosynthesis and transport in cancers, leading to a significant increase in intracellular amino acid levels. This action is particularly relevant in the context of the serine-glycine synthesis pathway, where KDM4C activates pathway genes under both normal and serine deprivation conditions (Zhao et al., 2016).
Regulation of Mitochondrial Dynamics and Function
- In the study of acute kidney injury (AKI), KDM4C has been implicated in regulating mitochondrial dynamics and function. This regulatory role is crucial for maintaining cell survival under stress conditions, such as those encountered in AKI. The protein levels of KDM4C dynamically change in response to injury, suggesting its involvement in the cellular stress response (Pan et al., 2022).
Role in Cell Proliferation and Chromosome Segregation
- KDM4C is also associated with the regulation of cell proliferation and chromosome segregation, especially in contexts like breast cancer. Modulation of its activity can significantly impact mitotic chromosome segregation, indicating its potential as a therapeutic target in cancers (García & Lizcano, 2016).
Epigenetic Regulation in Stem Cell Differentiation
- Histone demethylases like KDM4A and KDM4C have been found to regulate the differentiation of embryonic stem cells to endothelial cells. They mediate the expression of key genes during this transition, highlighting their role in epigenetic regulation during stem cell differentiation (Wu et al., 2015).
Sensitivity to Oxygen Concentrations
- The activity of KDM4A, a member of the KDM4 family, has been shown to be highly sensitive to oxygen concentrations. This sensitivity suggests that KDM4A, and by extension possibly KDM4C, may act as oxygen sensors in the context of chromatin modifications. This has implications for understanding epigenetic regulation in various disease states, including cancer and hypoxic conditions (Hancock et al., 2017).
Propriétés
Numéro CAS |
1841508-48-2 |
|---|---|
Nom du produit |
KDM4C-IN-35 |
Formule moléculaire |
C19H14N2O5 |
Poids moléculaire |
350.33 |
Nom IUPAC |
2-[2-Hydroxy-5-(4-hydroxy-benzoylamino)-phenyl]-isonicotinic acid |
InChI |
InChI=1S/C19H14N2O5/c22-14-4-1-11(2-5-14)18(24)21-13-3-6-17(23)15(10-13)16-9-12(19(25)26)7-8-20-16/h1-10,22-23H,(H,21,24)(H,25,26) |
Clé InChI |
MXKVATSZRALAIN-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=NC(C2=CC(NC(C3=CC=C(O)C=C3)=O)=CC=C2O)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
KDM4C-IN-35; KDM4C IN 35; KDM4CIN35; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)



![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)




![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)

